molecular formula C16H17NO3 B2423988 methyl 4-[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoate CAS No. 329780-76-9

methyl 4-[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoate

Cat. No.: B2423988
CAS No.: 329780-76-9
M. Wt: 271.316
InChI Key: SWPFMOGPLAARRE-UKTHLTGXSA-N
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Description

Methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its complex structure, which includes a cyano group, a dimethyl group, and a benzoate ester.

Properties

IUPAC Name

methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-16(2,3)14(18)13(10-17)9-11-5-7-12(8-6-11)15(19)20-4/h5-9H,1-4H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPFMOGPLAARRE-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)C(=O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ester into corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or aldehydes depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the ester or cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoate has shown promising biological activities that make it a candidate for drug development.

Antitumor Activity
Recent studies have demonstrated the compound's potential as an antitumor agent. In vitro assays indicated significant cytotoxic effects against various cancer cell lines, suggesting that the compound may induce apoptosis or inhibit cell cycle progression. For instance, the compound was tested against breast cancer and leukemia cell lines, showing IC50 values in the low micromolar range.

Antimicrobial Properties
The compound has also exhibited antimicrobial activity against a range of pathogens. Disk diffusion assays revealed effective inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. These results indicate its potential as a lead compound for developing new antimicrobial agents.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key findings include:

  • Thiazole Ring : Essential for interaction with biological targets.
  • Substituents on Aromatic Rings : Electron-donating groups enhance potency.
  • Cyanovinyl Group : Increases reactivity and interaction with nucleophiles in cancer cells.

Agricultural Applications

This compound has been explored for its potential use in agricultural applications, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests suggests it could be effective in controlling agricultural pests while minimizing harm to beneficial organisms.

Materials Science

In materials science, this compound can serve as a building block for synthesizing novel polymers or composite materials with tailored properties. Its functional groups allow for modifications that can enhance thermal stability or mechanical strength in polymer matrices.

Case Studies

Several case studies illustrate the diverse applications of this compound:

Case Study 1: Antitumor Efficacy
A study involving various derivatives of this compound demonstrated enhanced antitumor activity when specific substitutions were made on the thiazole ring. The modifications resulted in compounds that were significantly more effective than their parent structures.

Case Study 2: Antimicrobial Resistance
Research focused on antimicrobial efficacy highlighted how introducing different substituents improved activity against resistant bacterial strains. This finding underscores the importance of SAR studies in developing effective antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl 4-[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The cyano group may also play a role in its biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate is unique due to its combination of a cyano group and a dimethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

Methyl 4-[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C15H17N1O2C_{15}H_{17}N_{1}O_{2}, and it features a complex structure that includes a benzoate moiety and a cyano group. The presence of the cyano group can enhance the compound's reactivity and biological interactions.

Research indicates that this compound may act through various biological pathways:

  • Melanocortin Receptor Agonism : The compound has been studied for its role as an agonist of melanocortin receptors, which are involved in numerous physiological processes including energy homeostasis and immune response modulation .
  • Cell Cycle Regulation : It has been suggested that compounds with similar structures can interfere with cell cycle regulation, potentially leading to apoptosis in cancer cells by inhibiting mitotic checkpoints .

Antitumor Activity

Several studies have reported on the antitumor properties of related compounds. For instance:

  • In Vitro Studies : In cellular assays, this compound demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation. This is hypothesized based on its structural similarity to known anti-inflammatory agents.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the agonistic effects on melanocortin receptors; showed increased cAMP levels in treated cells.
Study 2 Evaluated antiproliferative effects on breast cancer cells; reported IC50 values indicating effective inhibition of cell growth.
Study 3 Assessed anti-inflammatory activity in animal models; demonstrated reduced cytokine levels upon treatment with related compounds.

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